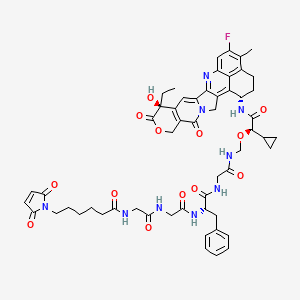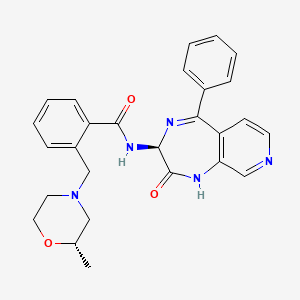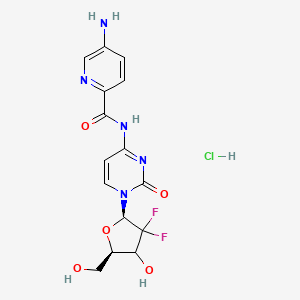
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be reactive with thiol moieties and is used in various scientific research applications, particularly in the field of cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan involves the formation of a tetrapeptide, which is then linked to the exatecan moiety. The process typically includes the following steps:
Peptide Synthesis: The tetrapeptide MC-Gly-Gly-Phe-Gly is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Cyclopropane Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Exatecan Coupling: The exatecan moiety is coupled to the peptide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers to produce the tetrapeptide in bulk.
Efficient Cyclopropanation: Employing optimized conditions for the cyclopropanation reaction to ensure high efficiency.
High-Yield Coupling: Using advanced coupling techniques to attach the exatecan moiety with minimal side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of specialized pharmaceuticals and research reagents.
Mécanisme D'action
The mechanism of action of MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan involves its role as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by proteases, releasing the active drug (exatecan) to exert its cytotoxic effects on cancer cells. The molecular targets and pathways involved include:
Protease Cleavage: The linker is cleaved by specific proteases present in the tumor microenvironment.
Drug Release: The cleavage releases exatecan, which then binds to its molecular target, typically topoisomerase I, inhibiting DNA replication and inducing cell death.
Comparaison Avec Des Composés Similaires
MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan is unique due to its specific structure and cleavable nature. Similar compounds include:
MC-Val-Cit-PABC-Doxorubicin: Another cleavable linker used in ADCs, but with a different drug payload (doxorubicin).
MC-Gly-Gly-Phe-Gly: A similar tetrapeptide linker without the exatecan moiety.
MC-Val-Ala-PABC-MMAE: A cleavable linker used in ADCs with monomethyl auristatin E (MMAE) as the drug payload.
These compounds share the common feature of being cleavable linkers but differ in their specific structures and drug payloads, highlighting the versatility and specificity of MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan .
Propriétés
Formule moléculaire |
C55H60FN9O13 |
|---|---|
Poids moléculaire |
1074.1 g/mol |
Nom IUPAC |
N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1 |
Clé InChI |
WKCCHLIWLNJSMH-ZDPDOTMZSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)




![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)





